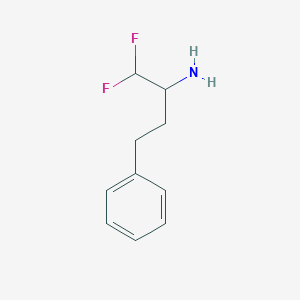

1,1-Difluoro-4-phenylbutan-2-amine

CAS No.:

Cat. No.: VC17833262

Molecular Formula: C10H13F2N

Molecular Weight: 185.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13F2N |

|---|---|

| Molecular Weight | 185.21 g/mol |

| IUPAC Name | 1,1-difluoro-4-phenylbutan-2-amine |

| Standard InChI | InChI=1S/C10H13F2N/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2 |

| Standard InChI Key | PYIMECQVKFNUED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(C(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s structure consists of a four-carbon chain (butan-2-amine) substituted with a phenyl group at the fourth carbon and two fluorine atoms at the first carbon. The amine group is positioned at the second carbon, creating a chiral center. The presence of fluorine atoms introduces electronegativity and steric effects that influence its reactivity and biological activity .

Table 1: Key Chemical Identifiers

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1,1-difluoro-4-phenylbutan-2-amine typically involves multi-step procedures starting from readily available precursors. One reported method includes:

-

Formation of a Trifluoromethyl Diketone: Reacting a methyl ketone with ethyl trifluoroacetoacetate in the presence of sodium hydride .

-

Fluorination/Fragmentation: Treating the diketone with SelectFluor® in acetonitrile, followed by hydrolysis and reductive amination to yield the final amine .

Critical Reaction Conditions:

-

Anhydrous solvents (e.g., THF, MeCN) to prevent hydrolysis of intermediates.

-

Controlled stoichiometry of SelectFluor® (2.4 equiv.) to ensure complete difluorination .

Derivative Formation

The primary amine group enables derivatization through:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Reductive Alkylation: Introduction of alkyl groups via Schiff base formation and subsequent reduction.

Example: The hydrochloride salt (CAS 1432681-44-1) is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological studies.

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility due to the hydrophobic phenyl group; soluble in organic solvents like dichloromethane and methanol.

-

Stability: Sensitive to prolonged exposure to moisture or strong acids/bases, which may hydrolyze the C–F bonds .

Partition Coefficients

The calculated logP (octanol-water partition coefficient) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Profile and Mechanism of Action

Neurotransmitter Interactions

1,1-Difluoro-4-phenylbutan-2-amine is hypothesized to act as a stimulant by modulating catecholamine release. Structural analogs of phenethylamines are known to:

-

Enhance Dopamine Release: By interacting with vesicular monoamine transporters (VMAT2).

-

Inhibit Reuptake: Blocking dopamine and norepinephrine transporters (DAT, NET).

Table 2: Comparative Activity of Fluorinated Phenethylamines

| Compound | Dopamine Release (EC, μM) | NET Inhibition (IC, μM) |

|---|---|---|

| 1,1-Difluoro-4-phenylbutan-2-amine | Not reported | Not reported |

| 4-Fluoroamphetamine | 0.12 | 0.45 |

| 2,5-Dimethoxy-4-iodoamphetamine | 0.08 | 0.32 |

Data for analogs sourced from general phenethylamine pharmacology.

Structural Advantages of Fluorination

-

Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life.

-

Binding Affinity: Electron-withdrawing effects enhance interactions with aromatic residues in neurotransmitter receptors .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing:

-

Antidepressants: By enhancing monoaminergic signaling.

-

Cognitive Enhancers: Potential nootropic effects via dopamine/norepinephrine modulation.

Future Research Directions

-

In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Structure-Activity Relationships (SAR): Systematic modification of the phenyl ring and amine group to optimize efficacy and reduce toxicity.

-

Target Identification: High-throughput screening to identify off-target effects and potential therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume